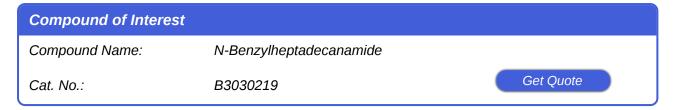


An In-depth Technical Guide to N-Benzylheptadecanamide: Chemical Properties and Characteristics

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylheptadecanamide is a naturally occurring N-benzylamide found in the plant Lepidium meyenii (Maca). As a member of the macamide class of compounds, it is gaining interest within the scientific community for its potential therapeutic properties, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the known chemical and physical properties of **N-Benzylheptadecanamide**, predicted spectral characteristics, detailed experimental protocols for its synthesis and isolation, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

N-Benzylheptadecanamide is a long-chain fatty acid amide characterized by a heptadecanoyl group attached to a benzylamine moiety. While extensive experimental data for this specific macamide is not widely available, its fundamental properties have been established.



Property	Value	Source
Molecular Formula	C24H41NO	[1][2][3][4]
Molecular Weight	359.59 g/mol	[1][2]
CAS Number	883715-19-3	[1][2][3][4]
Appearance	Predicted: White to off-white solid	General knowledge of similar amides
Melting Point	Not experimentally determined. Predicted to be in the range of other long-chain N-benzyl amides.	N/A
Boiling Point	Not experimentally determined. Predicted to be high due to molecular weight and amide functionality.	N/A
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).[2] Predicted to be soluble in other organic solvents like ethanol, methanol, and dichloromethane, and poorly soluble in water due to its long alkyl chain.	General chemical principles

Spectroscopic Characteristics

Detailed, experimentally verified spectra for **N-Benzylheptadecanamide** are not readily available in the public domain. However, based on the known spectral data of analogous N-benzyl amides and long-chain fatty acid amides, the following characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 7.20 - 7.40	m	5H, Aromatic protons of the benzyl group
~ 5.80 - 6.20	br s	1H, Amide N-H proton
~ 4.40	d	2H, -CH ₂ - protons of the benzyl group
~ 2.20	t	2H, α-CH ₂ - protons of the heptadecanoyl chain
~ 1.60	quint	2H, β-CH ₂ - protons of the heptadecanoyl chain
~ 1.20 - 1.40	m	26H, Methylene protons of the heptadecanoyl chain
~ 0.88	t	3H, Terminal -CH₃ protons of the heptadecanoyl chain

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)	Assignment
~ 173	Amide carbonyl carbon (C=O)
~ 138	Quaternary aromatic carbon of the benzyl group
~ 128.7	ortho-Aromatic carbons of the benzyl group
~ 128.0	meta-Aromatic carbons of the benzyl group
~ 127.5	para-Aromatic carbon of the benzyl group
~ 44	-CH ₂ - carbon of the benzyl group
~ 37	α-CH ₂ - carbon of the heptadecanoyl chain
~ 32 - 22	Methylene carbons of the heptadecanoyl chain
~ 14	Terminal -CH₃ carbon of the heptadecanoyl chain



Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, broad	N-H stretching vibration of the secondary amide
~ 3060, 3030	Medium	Aromatic C-H stretching vibrations
~ 2920, 2850	Strong	Aliphatic C-H stretching vibrations
~ 1640	Strong	Amide I band (C=O stretching vibration)
~ 1550	Strong	Amide II band (N-H bending and C-N stretching vibrations)
~ 1450	Medium	CH ₂ scissoring vibration
~ 700, 750	Strong	Aromatic C-H out-of-plane bending vibrations

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
359	[M]+, Molecular ion peak
268	[M - C ₇ H ₇] ⁺ , Loss of the benzyl group
106	[C7H8N] ⁺ , Benzylamine fragment
91	[C7H7]+, Tropylium ion (rearrangement of the benzyl cation)

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and isolation of similar N-benzyl amides and macamides.



Synthesis of N-Benzylheptadecanamide

This protocol is based on the Schotten-Baumann reaction, a common method for amide synthesis from an acid chloride and an amine.

Materials:

- · Heptadecanoyl chloride
- Benzylamine
- Dichloromethane (DCM)
- 10% Sodium hydroxide (NaOH) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

Procedure:

- Dissolve heptadecanoyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve benzylamine (1.1 eq) in DCM.
- Slowly add the benzylamine solution to the heptadecanoyl chloride solution dropwise with constant stirring.



- After the addition is complete, add 10% NaOH solution (2.0 eq) and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude N-Benzylheptadecanamide by silica gel column chromatography using a hexane-ethyl acetate gradient.

Isolation of N-Benzylheptadecanamide from Lepidium meyenii

This protocol is adapted from methods for the extraction and purification of macamides from Maca.[5]

Materials:

- Dried and powdered Lepidium meyenii roots
- Petroleum ether
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system with a C18 column
- Acetonitrile
- Water

Procedure:

 Macerate the dried and powdered Lepidium meyenii roots in petroleum ether at room temperature for 24 hours with constant agitation.



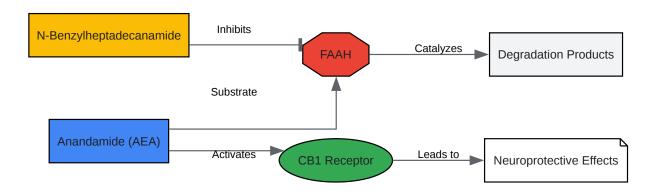
- Filter the mixture and collect the petroleum ether extract.
- Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude lipid extract.
- Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).
- Purify the crude extract using preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water to isolate N-Benzylheptadecanamide.
- Collect the fractions corresponding to the peak of N-Benzylheptadecanamide and concentrate to obtain the purified compound.

Biological Activity and Mechanism of Action

N-Benzylheptadecanamide, as a macamide, is presumed to share the neuroprotective properties attributed to this class of compounds.[6] The primary proposed mechanism of action involves the modulation of the endocannabinoid system through the inhibition of fatty acid amide hydrolase (FAAH).[7][8][9][10][11]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, **N-Benzylheptadecanamide** can increase the endogenous levels of anandamide.[7][8][9][10][11] This leads to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system.[6][12] This increased cannabinoid signaling is associated with neuroprotective, analgesic, and anxiolytic effects.





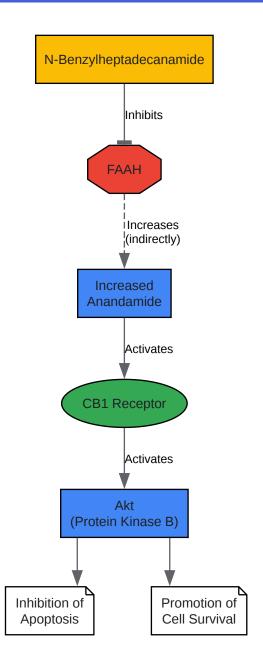
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Figure 1: Proposed mechanism of FAAH inhibition by N-Benzylheptadecanamide.

Neuroprotective Signaling Pathways

The neuroprotective effects of macamides are likely mediated by downstream signaling cascades following cannabinoid receptor activation. One such implicated pathway is the Akt signaling pathway, a key regulator of cell survival and apoptosis.[13][14] Activation of the Akt pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of cell survival mechanisms. Additionally, some studies suggest that macamides may exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, and by modulating the gut microbiota. [15]





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Figure 2: Potential neuroprotective signaling pathway involving Akt.

Conclusion

N-Benzylheptadecanamide represents a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases. Its role as a potential FAAH inhibitor and its association with pro-survival signaling pathways warrant further investigation. The experimental protocols outlined in this guide provide a foundation for the synthesis and isolation of this compound for research purposes. Future studies should focus on obtaining



precise physical and spectral data, elucidating the specific signaling cascades it modulates, and evaluating its efficacy and safety in preclinical models.

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